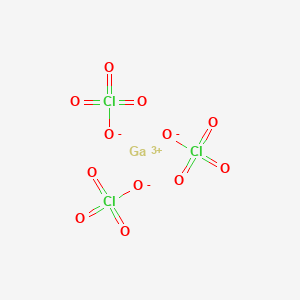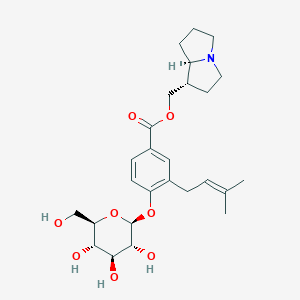
Malaxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malaxine is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. Malaxine is a type of flavonoid, which is a group of naturally occurring compounds found in many plants, fruits, and vegetables. Flavonoids have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mechanism Of Action
The mechanism of action of Malaxine is not fully understood. However, it is believed that Malaxine exerts its biological activities through various mechanisms, including the inhibition of reactive oxygen species, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
Malaxine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that Malaxine possesses antioxidant properties, which can protect cells from oxidative stress. Malaxine has also been shown to possess anti-inflammatory properties, which can reduce inflammation in various tissues. In addition, Malaxine has been shown to possess anticancer properties, which can inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using Malaxine in lab experiments include its wide range of biological activities, its availability from natural sources, and its low toxicity. However, the limitations of using Malaxine in lab experiments include its low solubility in water, its instability under certain conditions, and the lack of standardized methods for its extraction and purification.
Future Directions
There are several future directions for research on Malaxine. These include the identification of its molecular targets, the development of more efficient methods for its synthesis and purification, and the evaluation of its potential applications in various fields, including medicine, agriculture, and environmental science. In addition, the development of Malaxine-based drugs for the treatment of cancer and other diseases is an exciting area of research that holds great promise for the future.
Synthesis Methods
Malaxine can be synthesized from various natural sources, including fruits, vegetables, and medicinal plants. The most common method of synthesis involves the extraction of Malaxine from plant materials using solvents such as ethanol or methanol, followed by purification and isolation using chromatography techniques. Alternatively, Malaxine can also be synthesized chemically using various chemical reactions, including the condensation of resorcinol and benzaldehyde in the presence of a catalyst.
Scientific Research Applications
Malaxine has been extensively studied for its potential applications in various fields of scientific research. In medicine, Malaxine has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Malaxine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In agriculture, Malaxine has been shown to possess insecticidal and antifungal properties, making it a potential candidate for crop protection. In environmental science, Malaxine has been shown to possess phytoremediation properties, making it a potential candidate for the removal of pollutants from contaminated soils.
properties
CAS RN |
19128-95-1 |
|---|---|
Product Name |
Malaxine |
Molecular Formula |
C26H37NO8 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C26H37NO8/c1-15(2)5-6-16-12-17(25(32)33-14-18-9-11-27-10-3-4-19(18)27)7-8-20(16)34-26-24(31)23(30)22(29)21(13-28)35-26/h5,7-8,12,18-19,21-24,26,28-31H,3-4,6,9-11,13-14H2,1-2H3/t18-,19-,21-,22-,23+,24-,26-/m1/s1 |
InChI Key |
SSZPQJWBUUXEHV-OKRFINCKSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OC[C@H]2CCN3[C@@H]2CCC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



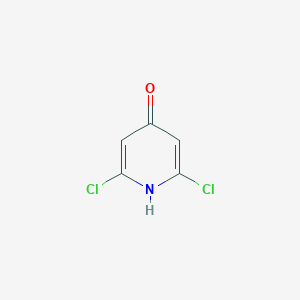
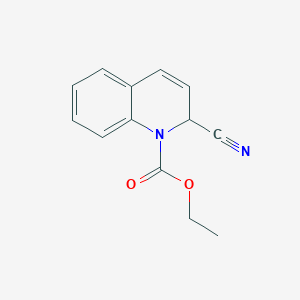

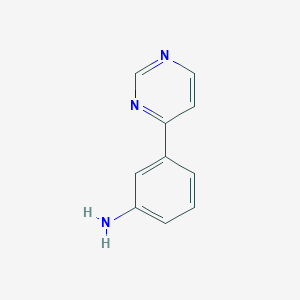
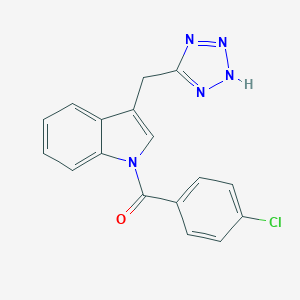
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
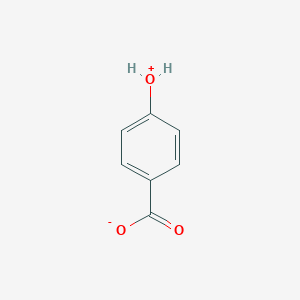
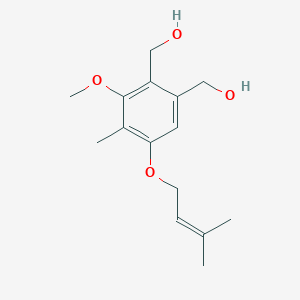
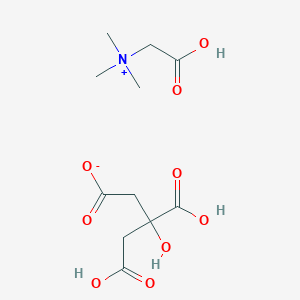
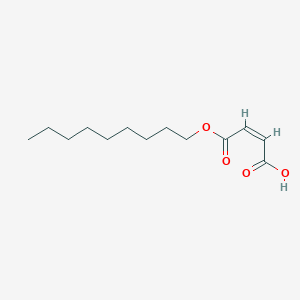
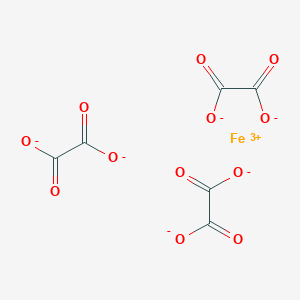
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
